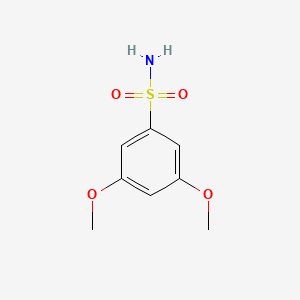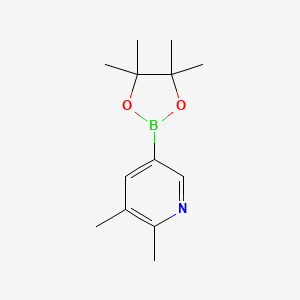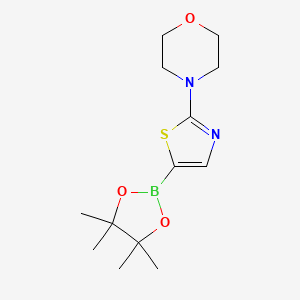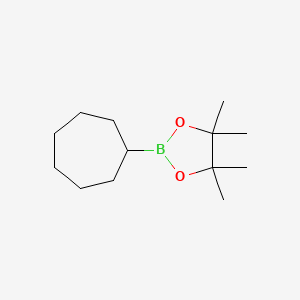
3,5-Dimethoxybenzol-1-sulfonamid
Übersicht
Beschreibung
3,5-Dimethoxybenzene-1-sulfonamide is a chemical compound with the CAS Number: 1261618-39-6 . It has a molecular weight of 217.25 and its IUPAC name is 3,5-dimethoxybenzenesulfonamide . The compound is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
Sulfonamides can be synthesized directly from sulfonic acids or its sodium salts under microwave irradiation . This process has shown a good functional group tolerance and is high yielding . Other methods include the use of calcium triflimide and DABCO which activates sulfamoyl fluorides, fluorosulfates, and sulfonyl fluorides for SuFEx with amines .
Molecular Structure Analysis
The InChI code for 3,5-Dimethoxybenzene-1-sulfonamide is 1S/C8H11NO4S/c1-12-6-3-7 (13-2)5-8 (4-6)14 (9,10)11/h3-5H,1-2H3, (H2,9,10,11) . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
Sulfonamides, the class of compounds to which 3,5-Dimethoxybenzene-1-sulfonamide belongs, exhibit a range of pharmacological activities . They can play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Physical And Chemical Properties Analysis
3,5-Dimethoxybenzene-1-sulfonamide is a powder that is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Sulfonamide, einschließlich 3,5-Dimethoxybenzol-1-sulfonamid, zeigen eine Reihe pharmakologischer Aktivitäten . Sie können eine Rolle bei der Behandlung einer Vielzahl von Krankheitszuständen spielen, wie z. B. Diurese, Hypoglykämie, Thyreoiditis, Entzündungen und Glaukom .
Antibakterielle Eigenschaften
Sulfonamide werden als Breitbandantibiotika zur Behandlung von bakteriellen Infektionen bei Menschen und Tieren eingesetzt . Sie wirken als antibakterielle Verbindungen zur Behandlung von Krankheiten bei Nutztieren, wie z. B. Infektionen des Magen-Darm-Trakts und der Atemwege .
Hemmung der Carboanhydrase
Es ist bekannt, dass Sulfonamide die Carboanhydrase hemmen, ein Enzym, das eine entscheidende Rolle bei der Regulierung des pH-Werts und des Flüssigkeitshaushalts im Körper spielt . Diese Eigenschaft wird bei der Behandlung von Glaukom eingesetzt, einer Erkrankung, die durch erhöhten Augeninnendruck verursacht wird .
Hemmung der Dihydropteroatsynthase
Sulfonamide hemmen auch die Dihydropteroatsynthase, ein Enzym, das an der Synthese von Folsäure beteiligt ist . Diese Hemmung kann das Wachstum bestimmter Bakterien verhindern, wodurch Sulfonamide zu wirksamen antibakteriellen Mitteln werden .
Toxizitätsstudien
Die Forschung zu Sulfonamiden umfasst auch Studien zu ihrer Toxizität . Das Verständnis der Toxizität dieser Verbindungen ist entscheidend für die Beurteilung ihrer Sicherheit als therapeutische Mittel .
Umweltbelastung
Studien zu Sulfonamiden konzentrieren sich auch auf ihre Umweltbelastung . Diese Verbindungen sind nicht leicht biologisch abbaubar und können verschiedene Nebenwirkungen verursachen, darunter Krankheiten des Verdauungs- und Atmungstrakts .
Quantitative Struktur-Aktivitäts-Beziehung (QSAR) Studien
QSAR-Studien zu Sulfonamiden, einschließlich this compound, werden durchgeführt, um die physikalisch-chemischen Parameter zu untersuchen, die für ihre inhibitorische Aktivität verantwortlich sind . Diese Studien tragen zum Verständnis des Zusammenhangs zwischen der chemischen Struktur dieser Verbindungen und ihrer biologischen Aktivität bei .
Synthetische Chemie
This compound wird in der synthetischen Chemie als Baustein für die Synthese komplexerer Moleküle verwendet . Seine einzigartige Struktur macht es zu einem wertvollen Werkzeug bei der Entwicklung neuer chemischer Einheiten .
Wirkmechanismus
Target of Action
The primary targets of 3,5-Dimethoxybenzene-1-sulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .
Mode of Action
3,5-Dimethoxybenzene-1-sulfonamide interacts with its targets by acting as a competitive inhibitor . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase . By binding to the active site of the enzyme, it prevents PABA from accessing the site, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by 3,5-Dimethoxybenzene-1-sulfonamide disrupts the synthesis of folic acid, a vital component for the production of DNA in bacteria . This disruption affects the downstream biochemical pathways involved in bacterial growth and replication, leading to the bacteriostatic effect .
Result of Action
The molecular and cellular effects of 3,5-Dimethoxybenzene-1-sulfonamide’s action primarily involve the inhibition of bacterial growth. By blocking the synthesis of folic acid, it prevents the formation of essential components for DNA replication, thereby inhibiting bacterial proliferation .
Safety and Hazards
Eigenschaften
IUPAC Name |
3,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-12-6-3-7(13-2)5-8(4-6)14(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZICDJOKKYGTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261618-39-6 | |
| Record name | 3,5-dimethoxybenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















